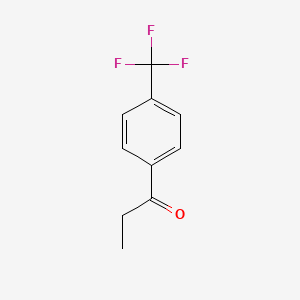

1-(4-(Trifluoromethyl)phenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKOWENRSZZLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221318 | |

| Record name | p-Trifluoromethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-33-1 | |

| Record name | p-Trifluoromethylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trifluoromethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-(trifluoromethyl)phenyl)propan-1-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(4-(trifluoromethyl)phenyl)propan-1-one

Compound Overview and Identifiers

This compound, also known as 4'-(Trifluoromethyl)propiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Its structure features a propiophenone core substituted with a trifluoromethyl group at the para position of the benzene ring. The presence of the electron-withdrawing trifluoromethyl (-CF3) group profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive analysis of its chemical properties, synthesis, spectroscopic signature, and handling protocols for research and development applications.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Synonyms: 4'-(Trifluoromethyl)propiophenone, Ethyl 4-(Trifluoromethyl)phenyl Ketone[1][4]

Physicochemical and Computational Data

The physical state of this compound can be a solid or liquid, depending on purity and ambient temperature. It is typically described as a white to light yellow powder or lump.[1] Key physicochemical data are summarized below.

| Property | Value | Source |

| Melting Point | 36-39 °C (lit.) | |

| Boiling Point | 216 °C (lit.) | |

| Density | 1.973 g/cm³ (predicted) | |

| Flash Point | 210 °F (98.9 °C) | |

| Purity | Typically ≥96-98% | [1][3][6] |

| Storage | Refrigerator or Inert atmosphere, room temp. | [5] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [6] |

| LogP (octanol-water partition coeff.) | 3.2981 | [6] |

Synthesis and Mechanistic Considerations

A common and efficient method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

In this specific synthesis, (trifluoromethyl)benzene is reacted with propanoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). The -CF₃ group is a meta-directing deactivator; however, the para-substituted product is often obtained, and separation from the minor ortho isomer is typically straightforward.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Exemplary Synthesis Protocol

-

System Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reactant Addition: (Trifluoromethyl)benzene (1.0 eq.) is added to the suspension. The mixture is cooled in an ice bath to 0-5 °C. Propanoyl chloride (1.1 eq.) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions. The Lewis acid polarizes the C-Cl bond of the acyl chloride, facilitating the formation of the acylium ion electrophile.

-

-

Reaction: After addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Quenching & Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Causality: The acidic workup ensures that any remaining catalyst is decomposed and the product is protonated, aiding in its separation into the organic phase.

-

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final product.

Spectroscopic Signature and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The key features in NMR, IR, and MS are dictated by the ketone carbonyl, the ethyl group, and the trifluoromethyl-substituted aromatic ring.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (~7.5-8.0 ppm). The protons ortho to the electron-withdrawing ketone will be further downfield than the protons ortho to the -CF₃ group.

-

Ethyl Protons: A quartet corresponding to the methylene group (-CH₂-) adjacent to the carbonyl will appear around 2.9-3.1 ppm. A triplet for the terminal methyl group (-CH₃) will be observed further upfield, around 1.1-1.3 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal for the ketone carbonyl (C=O) will be present in the highly deshielded region of the spectrum, typically ~195-200 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.

-

Aliphatic Carbons: Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons will be present in the upfield region of the spectrum.

-

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides direct evidence of the fluorinated substituent.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl will be prominent around 1680-1700 cm⁻¹.

-

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group will be visible in the 1100-1350 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals for the aromatic C-H stretching will appear above 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum will show the molecular ion peak at m/z = 202.18.

-

Fragmentation: Key fragmentation patterns would include the loss of the ethyl group ([M-29]⁺) to form the 4-(trifluoromethyl)benzoyl cation, which is often a stable and prominent peak.

-

Reactivity Profile and Applications

The chemical reactivity is dominated by the ketone functional group and the electronically modified aromatic ring.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, enabling a wide range of transformations. It can undergo reduction to form the corresponding secondary alcohol, 1-[4-(trifluoromethyl)phenyl]propan-1-ol.[9][10] It can also serve as a substrate in reactions such as aldol condensations, Wittig reactions, and reductive aminations.

-

Aromatic Ring Reactivity: The trifluoromethyl group is strongly electron-withdrawing and deactivating, making the aromatic ring less susceptible to further electrophilic substitution compared to benzene. This property enhances the metabolic stability of molecules containing this moiety, a desirable trait in drug design.[2]

-

Applications:

-

Pharmaceutical Intermediate: This compound is a key building block for synthesizing more complex, biologically active molecules. The trifluoromethylphenyl moiety is a common feature in many pharmaceutical candidates due to its ability to improve properties like lipophilicity and metabolic stability.[2][11]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used in the development of new pesticides and herbicides.[11]

-

Material Science: The unique electronic and physical properties imparted by the fluorinated group make it a candidate for incorporation into novel polymers and other advanced materials.[11]

-

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.[12]

| Hazard Class | GHS Classification | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[12][13] Avoid breathing fumes, mist, or vapors.[12] Keep away from heat, sparks, and open flames.[12]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, such as a refrigerator.[12][13]

References

-

Synthonix Corporation. This compound. [Link]

-

National Center for Biotechnology Information. 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione. PubChem Compound Summary for CID 274351. [Link]

-

National Center for Biotechnology Information. 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. PubChem Compound Summary for CID 303463. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]propanol. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. 3-Phenyl-1-(4-(trifluoromethyl)phenyl)propan-1-one - Optional[MS (GC)] - Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl in 3-(4-(Trifluoromethyl)phenyl)propan-1-ol for Chemical Synthesis. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

Sources

- 1. 1-[4-(Trifluoromethyl)phenyl]propan-1-one | 711-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-[4-(Trifluoromethyl)phenyl]-1-propanone 98% | CAS: 711-33-1 | AChemBlock [achemblock.com]

- 4. 1-[4-(Trifluoromethyl)phenyl]propan-1-one | 711-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 711-33-1|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 1-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL CAS#: 67081-98-5 [m.chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Buy 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one [smolecule.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to p-Trifluoromethylpropiophenone (CAS 711-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Trifluoromethylpropiophenone, with the CAS number 711-33-1, is an aromatic ketone that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a propiophenone backbone and a para-substituted trifluoromethyl group, makes it a valuable synthetic intermediate. The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of p-Trifluoromethylpropiophenone, tailored for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of p-Trifluoromethylpropiophenone is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 711-33-1 | [2] |

| Molecular Formula | C₁₀H₉F₃O | [2] |

| Molecular Weight | 202.17 g/mol | [2] |

| Appearance | White to colorless solid | [2] |

| Melting Point | 36-39 °C | [2] |

| Boiling Point | 216 °C | [2] |

| Density | 1.973 g/cm³ | [2] |

| Flash Point | 210 °F (98.9 °C) | [2] |

Synthesis of p-Trifluoromethylpropiophenone

The synthesis of p-Trifluoromethylpropiophenone can be primarily achieved through two well-established organic reactions: Friedel-Crafts acylation and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction is a direct and widely used method for the synthesis of aryl ketones.[3] The reaction involves the acylation of trifluoromethylbenzene with a suitable acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The causality behind this choice of reagents lies in the generation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of propionyl chloride, creating a potent electrophile that is then attacked by the electron-rich aromatic ring of trifluoromethylbenzene. The electron-withdrawing nature of the trifluoromethyl group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Caption: Friedel-Crafts Acylation Workflow for p-Trifluoromethylpropiophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add trifluoromethylbenzene (1.0 equivalent) to the flask. Slowly add propionyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.[4]

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent with a nitrile. Specifically, ethylmagnesium bromide can be reacted with 4-trifluoromethylbenzonitrile. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate which, upon acidic hydrolysis, yields the desired ketone.

This method is particularly useful when the corresponding benzonitrile is more readily available or cost-effective than trifluoromethylbenzene. The self-validating nature of this protocol relies on the highly reliable and well-understood mechanism of Grignard reactions.

Caption: Grignard Reaction Workflow for p-Trifluoromethylpropiophenone Synthesis.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a portion of a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Nitrile: Cool the Grignard reagent to 0 °C. Dissolve 4-trifluoromethylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Purification: Follow steps 5-8 as described in the Friedel-Crafts acylation protocol.

Analytical Characterization

Accurate characterization of p-Trifluoromethylpropiophenone is crucial for quality control and for confirming its identity in subsequent reactions. The following table summarizes expected analytical data.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons as two doublets in the range of δ 7.5-8.0 ppm. A quartet for the -CH₂- group around δ 3.0 ppm and a triplet for the -CH₃ group around δ 1.2 ppm. |

| ¹³C NMR | Carbonyl carbon signal around δ 200 ppm. Aromatic carbons in the range of δ 125-140 ppm, including a quartet for the carbon attached to the -CF₃ group. The -CF₃ carbon will appear as a quartet due to C-F coupling. Aliphatic carbons for the ethyl group will be observed upfield. |

| IR (Infrared Spectroscopy) | A strong absorption band for the carbonyl (C=O) stretch around 1690 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be present. Strong C-F stretching bands will be observed in the region of 1300-1100 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns would include the loss of the ethyl group (M-29) and the trifluoromethyl group (M-69). |

Chemical Reactivity and Downstream Applications

The reactivity of p-Trifluoromethylpropiophenone is dominated by its ketone functional group and the influence of the electron-withdrawing trifluoromethyl group on the aromatic ring.

Reduction to Alcohol

The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-(trifluoromethyl)phenyl)propan-1-ol, using common reducing agents such as sodium borohydride (NaBH₄).[5] This alcohol is a chiral molecule and can be a valuable building block for the synthesis of enantiomerically pure compounds.

Caption: Reduction of p-Trifluoromethylpropiophenone to the corresponding alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve p-Trifluoromethylpropiophenone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 equivalents) in small portions.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group make p-Trifluoromethylpropiophenone a desirable building block in the synthesis of bioactive molecules.

-

Pharmaceuticals: The trifluoromethyl group can enhance the metabolic stability of a drug by blocking sites of oxidation. It also increases lipophilicity, which can improve cell membrane permeability and bioavailability. While direct synthesis of a major drug from p-Trifluoromethylpropiophenone is not widely documented in publicly available literature, its derivatives are key intermediates. For example, the synthesis of the antidepressant fluoxetine involves intermediates that are structurally related to the reduced form of p-Trifluoromethylpropiophenone.[6][7][8][9]

-

Agrochemicals: In agrochemical development, the trifluoromethyl group is incorporated to increase the efficacy and stability of pesticides and herbicides.[10] p-Trifluoromethylpropiophenone serves as a precursor to more complex molecules with fungicidal, insecticidal, or herbicidal activity.

Safety and Handling

p-Trifluoromethylpropiophenone is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry place away from incompatible materials.

Conclusion

p-Trifluoromethylpropiophenone is a versatile and valuable building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis is readily achievable through established methods such as Friedel-Crafts acylation and Grignard reactions. The presence of the trifluoromethyl group imparts desirable properties that continue to make this and related compounds a focus of intensive research and development. This guide provides a foundational understanding for researchers to effectively utilize p-Trifluoromethylpropiophenone in their synthetic endeavors.

References

- Google Patents.

-

National Center for Biotechnology Information. Classics in Chemical Neuroscience: Fluoxetine (Prozac). [Link]

-

Drugfuture.com. (R)-Fluoxetine-药物合成数据库. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Amerigo Scientific. 4-(Trifluoromethyl)propiophenone. [Link]

-

NIST WebBook. m-Trifluoromethylpropiophenone. [Link]

-

NIST WebBook. 4'-(Trifluoromethyl)acetophenone. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

NIST WebBook. 2-Fluoro-5-(trifluoromethyl)propiophenone. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029593). [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

- Google Patents.

-

ResearchGate. Reduction using sodium borohyride?. [Link]

-

CHEMISTRY. Experiment 19 REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS (3 Experiments). [Link]

-

ResearchGate. Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D).. [Link]

-

University of Massachusetts. Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Expeditious Trifluoromethylthiolation and Trifluoromethylselenolation of Alkynyl(phenyl)iodoniums by [XCF3]. [Link]

-

ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. rsc.org [rsc.org]

- 7. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Physicochemical Properties of 4'-(Trifluoromethyl)propiophenone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine is a well-established tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The trifluoromethyl group, in particular, is a powerful tool for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1][2] This guide provides a comprehensive technical overview of 4'-(trifluoromethyl)propiophenone, a key fluorinated building block. We will delve into its fundamental physicochemical properties, present detailed analytical methodologies for its characterization, and discuss its synthetic utility, offering expert insights grounded in established scientific principles.

Molecular Profile and Physicochemical Characteristics

4'-(Trifluoromethyl)propiophenone (CAS No. 711-33-1) is an aromatic ketone with the molecular formula C₁₀H₉F₃O.[3] Its structure, featuring a propiophenone core with a trifluoromethyl substituent at the para-position of the phenyl ring, is the cornerstone of its utility in organic synthesis. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity.

A thorough understanding of its physicochemical properties is crucial for its effective application in research and development. The following table summarizes these key parameters.

| Property | Value | Source/Method |

| Molecular Weight | 202.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 36-39 °C | |

| Boiling Point | 216 °C | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone. Insoluble in water. (Quantitative data not readily available in cited literature) | General Observation |

| Density | ~1.973 g/cm³ |

Table 1: Key Physicochemical Properties of 4'-(Trifluoromethyl)propiophenone

The trifluoromethyl group's strong inductive effect enhances the metabolic stability of the molecule by fortifying the C-F bonds against enzymatic degradation.[1] This property is highly desirable in drug candidates, as it can lead to an extended half-life and improved bioavailability.

Analytical Characterization: A Validated Approach

Ensuring the identity and purity of starting materials is a fundamental tenet of scientific research. A multi-technique approach is recommended for the comprehensive characterization of 4'-(trifluoromethyl)propiophenone.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the carbons of the ethyl group, the aromatic carbons, and the carbon of the trifluoromethyl group (characterized by a quartet due to C-F coupling).

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. ¹⁹F NMR is a powerful tool for purity assessment of fluorinated compounds.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations. The IR spectrum for the isomer 3'-(trifluoromethyl)propiophenone is available in the NIST database and can serve as a reference.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethyl group and fragments corresponding to the trifluoromethylphenyl moiety.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of 4'-(trifluoromethyl)propiophenone and separate it from potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

4'-(Trifluoromethyl)propiophenone sample and reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized. Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a known amount of 4'-(trifluoromethyl)propiophenone reference standard and dissolve it in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the sample solution at a similar concentration to the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions.

-

Data Processing: Determine the purity by comparing the peak area of the main component in the sample to the total peak area (area percent method) or by using the reference standard for external calibration.

Causality Behind Experimental Choices:

-

A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like 4'-(trifluoromethyl)propiophenone.

-

The mobile phase composition is selected to achieve good resolution and a reasonable retention time. The ratio can be adjusted based on the observed chromatogram.

-

UV detection at 254 nm is suitable due to the presence of the aromatic chromophore.

Figure 2: A diagram illustrating the principal reactive sites and subsequent transformations of 4'-(trifluoromethyl)propiophenone.

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. It also increases the acidity of the α-protons, facilitating the formation of an enolate intermediate, which can then participate in a variety of carbon-carbon bond-forming reactions.

While direct synthetic routes starting from 4'-(trifluoromethyl)propiophenone to specific blockbuster drugs are not prominently featured in the searched literature, its structural motif is present in numerous biologically active compounds. For instance, trifluoromethylated ketones are key precursors in the synthesis of important pharmaceuticals like the anti-HIV drug Efavirenz.

Stability and Handling

Stability: Trifluoromethylated ketones are generally stable compounds. However, their stability under strongly acidic or basic conditions should be considered, as these conditions could promote side reactions or degradation. The C-F bonds of the trifluoromethyl group are exceptionally strong, rendering this moiety highly resistant to metabolic and chemical degradation under normal conditions.

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

4'-(Trifluoromethyl)propiophenone is a valuable and versatile building block in modern organic and medicinal chemistry. Its physicochemical properties, largely dictated by the presence of the trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules with potentially enhanced biological activity and metabolic stability. A thorough understanding of its properties, coupled with robust analytical characterization, is essential for its effective and reliable use in drug discovery and development. This guide provides a foundational understanding to empower researchers in harnessing the full potential of this important fluorinated intermediate.

References

-

BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link]

-

Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Retrieved from [Link]

-

AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

-

Amerigo Scientific. 4-(Trifluoromethyl)propiophenone. Retrieved from [Link]

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Amanote Research. (PDF) An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. Solubility of 4-(trifluoromethyl)acetophenone in different organic solvent-aqueous media and effect of various cosolvents on cell membrane permeability. Retrieved from [Link]

-

NIST. m-Trifluoromethylpropiophenone. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2'-(Trifluoromethyl)propiophenone: Synthesis, Applications, and Chemical Properties for Advanced Research. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). Retrieved from [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Amerigo Scientific. 4-(Trifluoromethyl)propiophenone. Retrieved from [Link]

-

IndiaMART. 4 Trifluoromethyl Propiophenone Powder. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of Trifluoromethyl Ketones in Medicinal Chemistry

Abstract

Trifluoromethyl ketones (TFMKs) have emerged as a privileged structural motif in medicinal chemistry, primarily due to their unique electronic properties that render them potent and often selective inhibitors of various enzymes. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by active site residues of target enzymes. This guide provides a comprehensive overview of the fundamental principles governing the utility of TFMKs in drug discovery. It delves into their mechanism of action as covalent and transition-state analog inhibitors, explores synthetic strategies for their preparation, and highlights their application in the development of therapeutic agents targeting a range of diseases. Particular emphasis is placed on their role as inhibitors of proteases and kinases, with illustrative examples from the scientific literature.

Introduction: The Unique Standing of Trifluoromethyl Ketones in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties.[1][2][3] Among the various fluorinated functional groups, the trifluoromethyl ketone (TFMK) moiety holds a special place.[4][5] The three fluorine atoms exert a powerful inductive effect, polarizing the carbonyl group and rendering the carbon atom highly electrophilic.[6] This intrinsic reactivity is the cornerstone of their application as enzyme inhibitors.

Unlike many reactive functional groups that can lead to non-specific toxicity, the reactivity of TFMKs can be finely tuned through structural modifications of the surrounding molecule. This allows for the design of inhibitors with high affinity and specificity for their intended biological targets. Furthermore, the trifluoromethyl group can enhance metabolic stability and improve membrane permeability, contributing to favorable pharmacokinetic profiles.[3] This guide will explore the multifaceted role of TFMKs, from their fundamental chemical properties to their successful application in the design of potent and selective therapeutic agents.

The Chemical Biology of Trifluoromethyl Ketones: A Tale of Enhanced Electrophilicity

The potent inhibitory activity of TFMKs stems from the pronounced electrophilic character of the ketone carbonyl carbon. The high electronegativity of the three fluorine atoms withdraws electron density, making the carbonyl carbon highly susceptible to attack by nucleophilic residues commonly found in enzyme active sites, such as serine, cysteine, and threonine.[6][7]

Upon entering the active site of a target enzyme, the TFMK can engage in a reversible covalent interaction. For instance, in serine and cysteine proteases, the hydroxyl or thiol group of the catalytic residue attacks the electrophilic carbonyl carbon of the TFMK.[6][8] This results in the formation of a stable, tetrahedral hemiketal or hemithioketal adduct, respectively.[6][9] This adduct often mimics the transition state of the enzymatic reaction, leading to potent inhibition.[7][8]

The stability of this covalent adduct is a key determinant of the inhibitor's potency and duration of action. While the bond is covalent, it is often reversible, which can be advantageous in minimizing off-target effects and potential immunogenicity associated with irreversible inhibitors.[10] The equilibrium between the free inhibitor and the covalent adduct can be influenced by the specific enzyme microenvironment and the overall structure of the inhibitor.

In solution, TFMKs can exist in equilibrium with their hydrated gem-diol form.[6][7] This hydration is facilitated by the electron-withdrawing nature of the trifluoromethyl group. The hydrated form can also act as a transition-state analog, contributing to the overall inhibitory activity.[7]

Mechanism of Action: Covalent Reversible Inhibition and Transition-State Mimicry

Trifluoromethyl ketones primarily exert their inhibitory effects through a mechanism of covalent reversible inhibition, acting as potent transition-state analogs.[7][8] This dual mechanism is particularly effective against hydrolytic enzymes like proteases.

Covalent Adduct Formation

The key event in the inhibition by TFMKs is the nucleophilic attack by an active site residue on the electrophilic carbonyl carbon of the TFMK.[6] This process is depicted in the workflow below:

Caption: Covalent inhibition mechanism of TFMKs.

The formation of this stable tetrahedral intermediate effectively blocks the active site, preventing the natural substrate from binding and being processed. The reversibility of this interaction is a key feature that can contribute to a better safety profile compared to irreversible covalent inhibitors.[10]

Transition-State Analogy

The tetrahedral geometry of the hemiketal or hemithioketal adduct formed between the TFMK and the enzyme closely resembles the transition state of the peptide bond hydrolysis reaction catalyzed by proteases.[7][9] Enzymes have the highest affinity for the transition state of the reaction they catalyze. By mimicking this high-energy intermediate, TFMK inhibitors can bind with very high affinity, leading to low inhibition constants (Ki values).[8]

The potency of TFMK inhibitors can be significantly enhanced by incorporating peptide sequences that are recognized by the target protease.[8][11] This substrate-mimicking approach ensures that the inhibitor is efficiently guided to the active site, increasing the local concentration of the TFMK warhead and promoting the formation of the covalent adduct.

Synthetic Methodologies for Trifluoromethyl Ketones

The growing importance of TFMKs in medicinal chemistry has spurred the development of numerous synthetic methods for their preparation.[4][5] These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation strategies.[12]

Nucleophilic Trifluoromethylation

This is one of the most common approaches and typically involves the reaction of an ester or other carboxylic acid derivative with a nucleophilic trifluoromethylating agent.[1][2] A prominent reagent for this transformation is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent.[12]

General Protocol for Nucleophilic Trifluoromethylation of Esters:

-

Reagent Preparation: A solution of the ester substrate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to the reaction mixture.

-

Trifluoromethylation: Ruppert's reagent (TMSCF3) is added dropwise to the solution at a low temperature (typically 0 °C or -78 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: Upon completion, the reaction is quenched by the addition of an aqueous acidic solution (e.g., 1 M HCl). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired trifluoromethyl ketone.

A more recent and operationally simple method utilizes fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethyl source in combination with a strong base like potassium hexamethyldisilazide (KHMDS).[1][2]

Other Synthetic Routes

Other notable methods include the trifluoromethylation of aldehydes followed by oxidation, and the reaction of organometallic reagents with trifluoroacetic anhydride or other electrophilic trifluoromethylating agents.[13][14] The choice of synthetic route often depends on the specific substrate, desired scale, and tolerance of other functional groups in the molecule.

Therapeutic Applications of Trifluoromethyl Ketones

The unique properties of TFMKs have led to their exploration as inhibitors for a wide range of enzyme targets implicated in various diseases.

Protease Inhibition

Proteases are a major class of enzymes targeted by TFMK inhibitors. Their roles in physiological and pathological processes are vast, making them attractive drug targets.

-

Caspase Inhibitors: Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death).[15][16] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Peptidyl TFMKs have been developed as potent caspase inhibitors, with the potential to modulate apoptotic pathways.[15][16]

-

Cathepsin Inhibitors: Cathepsins are another family of proteases, primarily lysosomal, that are involved in protein turnover.[17][18][19] However, their aberrant activity is linked to diseases such as cancer, rheumatoid arthritis, and osteoporosis.[18][20] TFMK-based inhibitors of cathepsins have shown promise in preclinical models of these diseases.[18]

-

Serine Protease Inhibitors: This class includes enzymes like elastase and chymotrypsin, which are involved in inflammation and tissue remodeling.[8][9][11][21] TFMK inhibitors of human leukocyte elastase, for example, have been investigated for the treatment of inflammatory lung diseases like cystic fibrosis and acute respiratory distress syndrome.[22]

Table 1: Examples of Trifluoromethyl Ketone-Based Protease Inhibitors

| Target Enzyme | Inhibitor Structure/Class | Therapeutic Area | Key Findings |

| Caspases | Peptidyl TFMKs | Cancer, Neurodegeneration | Potent inhibitors of apoptosis.[15][16] |

| Cathepsin B | Peptidyl TFMKs | Rheumatoid Arthritis, Cancer | Time-dependent, irreversible inhibition in vitro.[17][18] |

| Cathepsin S | Ketoamide-based TFMKs | Autoimmune Diseases | Highly potent and selective inhibitors.[20] |

| Human Leukocyte Elastase | Peptidyl TFMKs | Inflammatory Lung Diseases | Show slow, tight-binding inhibition.[22] |

| SARS-CoV 3CL Protease | Peptidyl TFMKs | Antiviral (COVID-19) | Exhibit time-dependent inhibition with low micromolar Ki values.[6] |

Kinase Inhibition

More recently, the TFMK moiety has been explored as a "warhead" for the design of covalent reversible kinase inhibitors.[23][24] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By targeting a non-catalytic cysteine residue in the kinase active site, TFMK-based inhibitors can achieve high potency and selectivity.[10][23] This approach has been successfully applied to the development of inhibitors for fibroblast growth factor receptor 4 (FGFR4) and Janus kinase 3 (JAK3).[23]

Other Enzyme Targets

The versatility of the TFMK scaffold has led to its application against other enzyme classes as well. For instance, TFMKs have been investigated as inhibitors of histone deacetylases (HDACs), which are epigenetic modifiers and important targets in cancer therapy.[25] Additionally, some TFMKs have demonstrated cytotoxic activity against tumor cells, suggesting potential as direct anticancer agents.[26]

Conclusion and Future Perspectives

Trifluoromethyl ketones represent a powerful and versatile class of enzyme inhibitors with broad applications in medicinal chemistry. Their unique electronic properties, leading to a highly electrophilic carbonyl group, enable a potent mechanism of covalent reversible inhibition and transition-state mimicry. The continued development of novel synthetic methodologies will undoubtedly facilitate the synthesis of increasingly complex and diverse TFMK-based compounds.

Future research in this area is likely to focus on several key aspects:

-

Improving Selectivity: Fine-tuning the inhibitor structure to achieve greater selectivity for the target enzyme over closely related family members will be crucial for minimizing off-target effects.

-

Exploring New Targets: The application of the TFMK warhead to novel and challenging enzyme targets will continue to expand the therapeutic potential of this functional group.

-

Understanding In Vivo Behavior: Further studies on the metabolic stability and pharmacokinetic properties of TFMK-containing compounds will be essential for their successful translation into clinical candidates.[25]

References

-

Shao, Y. M., Yang, W. B., Kuo, T. H., Tsai, K. C., Lin, C. H., Yang, A. S., Liang, P. H., & Wong, C. H. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652–4660. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

-

Smith, R. A., Copp, L. J., Donnelly, S. L., Spencer, R. W., & Krantz, A. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 27(17), 6568–6573. [Link]

-

Brady, K., & Abeles, R. H. (1990). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest Dissertations Publishing. [Link]

-

Zhang, J., Yang, Q., Zhang, L., Lin, G., Zhang, H., Li, Y., ... & Ding, K. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]

-

Bansode, A., & Han, H. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(98), 11533-11544. [Link]

-

Ahmed, N. K., Martin, A. S., & Veerapandian, B. (1992). Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis. Biochemical pharmacology, 44(6), 1201–1207. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Semantic Scholar. [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Bansode, A., & Han, H. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]

-

Cheng, R., & MacMillan, D. W. C. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 31(1), e202501613. [Link]

-

Smith, R. A., Copp, L. J., Donnelly, S. L., Spencer, R. W., & Krantz, A. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 27(17), 6568-6573. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Zhao, Z., & Liu, P. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. [Link]

-

Cai, J., Robinson, J., Belshaw, S., Everett, K., Fradera, X., van Zeeland, M., ... & Meulemans, T. (2010). Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6890–6894. [Link]

-

Zhang, J., Yang, Q., Zhang, L., Lin, G., Zhang, H., Li, Y., ... & Ding, K. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

-

Bîrsan, C. I., Zara, O. M., & Bîrsan, C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 1. [Link]

-

Liu, Y., & Lu, L. (2020). Advances in the Synthesis of α-Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry, 50(25), 6385-6408. [Link]

-

Mudshinge, S. R., De la Rosa, V. R., & Gil, C. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6495. [Link]

-

O'connell, J. F., & El-Cheikh, M. C. (1998). Effect of Trifluoromethyl Ketone-Based Elastase Inhibitors on Neutrophil Function in Vitro. Journal of Leukocyte Biology, 64(6), 789-796. [Link]

-

Sakagami, H., Kushida, T., & Oizumi, H. (2007). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 27(4B), 2327–2332. [Link]

-

Parashar, D., Sunder, A., & Sharma, P. R. (2019). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 29(16), 2139–2143. [Link]

-

Iwata, M., Mukai, M., & Nakai, Y. (1998). A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture. Immunology Letters, 63(2), 83–89. [Link]

Sources

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

- 10. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 13. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 14. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 22. Effect of trifluoromethyl ketone-based elastase inhibitors on neutrophil function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 1-(4-(Trifluoromethyl)phenyl)propan-1-one

In the fast-paced world of drug discovery and development, the strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2] As a key building block in this arena, 1-(4-(trifluoromethyl)phenyl)propan-1-one presents both significant opportunities and critical safety considerations for researchers. This guide provides an in-depth technical overview of the safety and handling protocols for this valuable synthetic intermediate, grounded in established best practices and a causal understanding of its chemical properties.

Hazard Identification and Risk Assessment: Understanding the Core Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation and specific target organ toxicity.[3][4] A thorough risk assessment is the foundational step before any laboratory work commences.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Pictogram: GHS07 (Exclamation Mark)[3][4]

The trifluoromethyl group, while enhancing desirable pharmaceutical properties, also influences the compound's reactivity and toxicological profile. The electron-withdrawing nature of this group can impact interactions with biological macromolecules, leading to the observed irritant effects. The primary routes of exposure are inhalation of dust or vapors, skin contact, and eye contact.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] This is critical to control the inhalation hazard associated with potential dust or vapors, directly addressing the STOT SE 3 classification.[6][7] An eyewash station and an emergency shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a significant risk of splashing. | Protects against direct contact with the eyes, preventing serious irritation (H319). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. | Prevents skin contact and subsequent irritation (H315). |

| Respiratory Protection | Generally not required when working in a properly functioning fume hood. If operations are conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on the scale and nature of the work. | Mitigates the risk of respiratory tract irritation from inhaling dust or vapors (H335). |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Generation of Dust and Aerosols: Handle the solid material carefully to minimize the creation of airborne dust.

-

Grounding of Equipment: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source for flammable solvents used in conjunction with the compound.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Container: Keep the container tightly closed when not in use.[5]

-

Location: Store in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Spill Response

A minor spill can be managed by trained personnel, while a major spill requires an emergency response team.

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous chemical waste.

-

Waste Segregation: Do not mix with non-hazardous waste. Keep halogenated waste streams separate from non-halogenated ones to facilitate proper disposal.[8][9]

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

-

Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Toxicological Information: Data Gaps and Precautionary Approach

While the GHS classification provides a clear indication of the irritant nature of this compound, there is a notable lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values. The toxicological properties have not been fully investigated.[10]

In the absence of specific data, a precautionary principle should be adopted. The known irritant effects on the skin, eyes, and respiratory tract should be the primary drivers of safety protocols. The trifluoromethylphenyl moiety is common in many pharmaceutical compounds, and its influence on metabolism and potential for bioaccumulation should be considered in long-term or repeated exposure scenarios.

Experimental Protocol: Synthesis of a Chalcone Derivative

The following is a representative, step-by-step methodology for a common laboratory procedure involving this compound, with integrated safety checkpoints.

Objective: To synthesize a chalcone derivative via a Claisen-Schmidt condensation.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide solution

-

Glacial acetic acid

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 711-33-1 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. osha.gov [osha.gov]

- 7. schc.org [schc.org]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. campusoperations.temple.edu [campusoperations.temple.edu]

- 10. sciences.ksu.edu.sa [sciences.ksu.edu.sa]

An In-depth Technical Guide to p-Trifluoromethylpropiophenone: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] p-Trifluoromethylpropiophenone, also known as 4'-(Trifluoromethyl)propiophenone, is a key aromatic ketone building block that features this influential functional group. Its propiophenone core provides a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[2] This in-depth technical guide provides a comprehensive overview of the commercial availability of p-Trifluoromethylpropiophenone, detailed synthesis methodologies, and its critical applications for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing High-Purity p-Trifluoromethylpropiophenone

p-Trifluoromethylpropiophenone is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider purity, available quantities, and the supplier's quality control documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The compound is typically offered as a white to off-white crystalline powder.[2]

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | 4'-(Trifluoromethyl)propiophenone | 711-33-1 | Varies by product | Grams to Kilograms |

| INDOFINE Chemical Company | 4'-(TRIFLUOROMETHYL)PROPIOPHENONE | 711-33-1 | 97% | Grams |

| Amerigo Scientific | 4-(Trifluoromethyl)propiophenone | 711-33-1 | Research Grade | 1 g, 5 g, 10 g |

| Dabos | 4-(TRIFLUOROMETHYL)PROPIOPHENONE | 711-33-1 | Not specified | 25 g, 100 g |

| Simson Pharma Limited | 4`-(Trifluoromethyl)propiophenone | 711-33-1 | High Quality | Inquiry for quantities |

| IndiaMART (various suppliers) | 4 Trifluoromethyl Propiophenone Powder | 711-33-1 | 99% (LR Grade) | Kilograms |

Synthetic Methodologies: The Chemistry Behind p-Trifluoromethylpropiophenone

The most prevalent and industrially scalable method for the synthesis of p-Trifluoromethylpropiophenone is the Friedel-Crafts acylation of trifluoromethylbenzene. [9, 10] This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired ketone.

Friedel-Crafts Acylation: A Step-by-Step Protocol

This protocol outlines a general laboratory procedure for the synthesis of p-Trifluoromethylpropiophenone.

Materials:

-

Trifluoromethylbenzene

-

Propionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.

-

Formation of the Acylium Ion: The mixture is cooled in an ice bath, and propionyl chloride is added dropwise from the dropping funnel. The reaction mixture is stirred to allow for the formation of the acylium ion complex. [3]

-

Electrophilic Aromatic Substitution: Trifluoromethylbenzene is then added dropwise to the stirred suspension, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude p-Trifluoromethylpropiophenone can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Mechanism of Friedel-Crafts Acylation

The underlying mechanism of the Friedel-Crafts acylation involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of trifluoromethylbenzene.

Caption: Mechanism of Friedel-Crafts Acylation.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group imparts several advantageous properties to a drug molecule, making p-Trifluoromethylpropiophenone a desirable starting material. [4, 5]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the ability of a drug to cross cell membranes and the blood-brain barrier. [21]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug. [3]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, influencing interactions with biological targets and potentially increasing binding affinity and potency. [1]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic profile. [2]

Applications in Drug Development: A Versatile Building Block

p-Trifluoromethylpropiophenone serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its chemical structure allows for further modifications at the ketone and the adjacent methylene group, providing access to a diverse range of molecular architectures.

Workflow for the Utilization of p-Trifluoromethylpropiophenone in Drug Synthesis